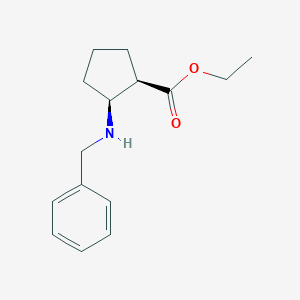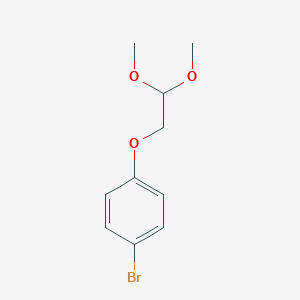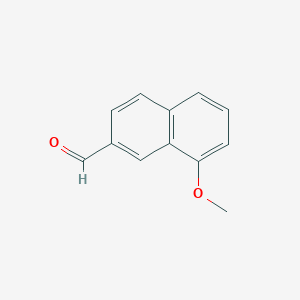
3-Methoxy-5-heneicosylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-heneicosylphenol is a natural phenol found in the herbs of Artemisia annua . It is a high-purity natural product used for reference standards, pharmacological research, and as an inhibitor .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-5-heneicosylphenol is C28H50O2 . Its InChI isInChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27 (29)25-28 (24-26)30-2/h23-25,29H,3-22H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCC1=CC (=CC (=C1)OC)O . Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-5-heneicosylphenol is 418.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 21 . The Exact Mass is 418.381080833 g/mol . The Topological Polar Surface Area is 29.5 Ų . It has a Heavy Atom Count of 30 .Wissenschaftliche Forschungsanwendungen
Occurrence and Biosynthesis
Methoxyphenols, such as syringic acid, which shares structural similarities with 3-Methoxy-5-heneicosylphenol by having methoxy groups on the aromatic ring, are widely recognized for their occurrence in fruits and vegetables. They are synthesized via the shikimic acid pathway in plants and exhibit a broad spectrum of therapeutic applications due to their potent antioxidant activities. These compounds play a significant role in the prevention of diseases like diabetes, cardiovascular diseases, and cancer, attributing their health benefits to the presence of methoxy groups which contribute to their strong antioxidant capacity (Cheemanapalli et al., 2018).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, including their transformation products from biomass burning, highlights their significance in environmental science. These compounds undergo various atmospheric processes leading to the formation of secondary organic aerosols (SOA), impacting air quality and climate. The degradation pathways involve reactions with radicals such as OH and NO3, leading to products with significant SOA formation potential (Liu et al., 2022).
Antioxidant Properties and Health Implications
Methoxyphenols are renowned for their antioxidant properties, which are essential in mitigating oxidative stress and promoting human health. The ligand antioxidant properties of these compounds, when complexed with selected metals, significantly affect the neutralization of free radicals. Research demonstrates that the electron-donating methoxy groups attached to the phenolic core of these molecules enhance their ability to scavenge free radicals, thereby offering protective benefits against various oxidative stress-induced diseases (Parcheta et al., 2021).
Industrial Applications
Beyond their biological and environmental significance, methoxyphenols find extensive applications in industrial processes, particularly in catalytic reactions and as functional additives in products ranging from food to cosmetics. Their utility spans from acting as natural preservatives due to their antimicrobial properties to serving as key intermediates in the synthesis of valuable chemical products. The chemical reactivity and stability of methoxyphenols, combined with their low toxicity, make them suitable for various applications, including the production of environmentally friendly materials and processes (Tarabanko & Tarabanko, 2017).
Eigenschaften
IUPAC Name |
3-henicosyl-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJHEUTVUIWPNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-heneicosylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

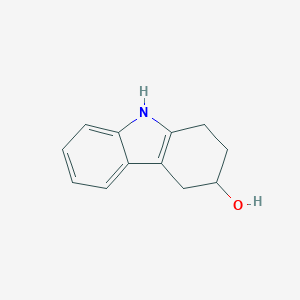
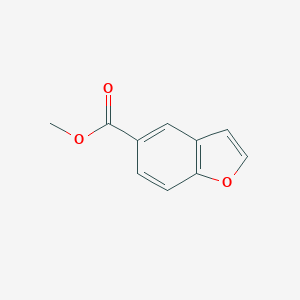
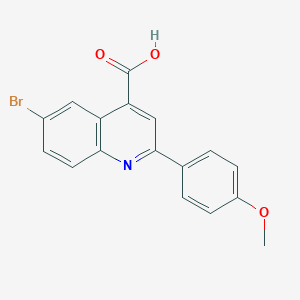
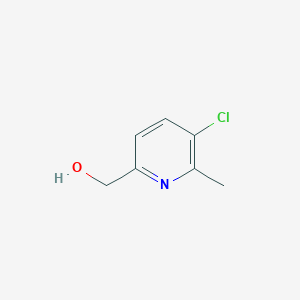

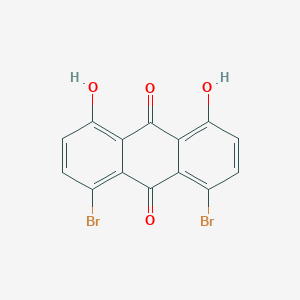

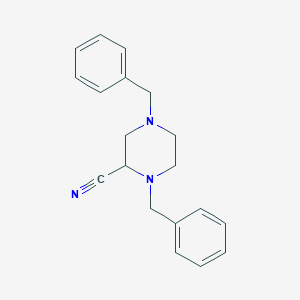
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)
